3-Allyl-1-benzylpiperidin-4-one
Overview
Description
3-Allyl-1-benzylpiperidin-4-one is a heterocyclic organic compound with the molecular formula C15H19NO. It belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an allyl group and a benzyl group attached to the piperidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-1-benzylpiperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of catalytic hydrogenation and other advanced techniques can further optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-1-benzylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The allyl and benzyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
3-Allyl-1-benzylpiperidin-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Allyl-1-benzylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: Lacks the allyl group but shares the piperidine and benzyl moieties.
3-Allyl-4-piperidone: Lacks the benzyl group but contains the allyl and piperidine moieties.
N-Benzylpiperidin-4-one oximes: Similar structure but with an oxime functional group instead of the carbonyl group.
Uniqueness
3-Allyl-1-benzylpiperidin-4-one is unique due to the presence of both allyl and benzyl groups attached to the piperidine ring. This dual substitution provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-benzyl-3-prop-2-enylpiperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-6-14-12-16(10-9-15(14)17)11-13-7-4-3-5-8-13/h2-5,7-8,14H,1,6,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQPGEUORCBSDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CN(CCC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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